N-Nitrosomethylethylamine

Catalog No.
S580068
CAS No.
10595-95-6
M.F
C3H8N2O
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosomethylethylamine

CAS Number

10595-95-6

Product Name

N-Nitrosomethylethylamine

IUPAC Name

N-ethyl-N-methylnitrous amide

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3

InChI Key

RTDCJKARQCRONF-UHFFFAOYSA-N

SMILES

CCN(C)N=O

solubility

Soluble in water (30%) and in organic solvents & lipids

Synonyms

N-Methyl-N-nitrosoethanamine; N-Nethyl-N-nitrosoethylamine; Ethylmethylnitrosamine; Methylethylnitrosamine; Methylethylnitrosoamine; N-Methyl-N-nitrosoethylamine; N-Nitroso-N-methylethylamine; N-Nitrosomethylethylamine; NEMA; Nitrosomethylethylamin

Canonical SMILES

CCN(C)N=O

The exact mass of the compound N-Nitrosomethylethylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.40 msoluble in water (30%) and in organic solvents & lipids. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. It belongs to the ontological category of nitroso compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

N-Nitrosomethylethylamine (NMEA, CAS 10595-95-6) is an asymmetric dialkylnitrosamine widely procured as a high-purity analytical standard and toxicological probe. In industrial and regulatory contexts, NMEA is a critical target analyte in pharmaceutical impurity profiling—prompted by stringent FDA and EMA regulations regarding nitrosamine contamination in drugs like sartans and ranitidine —and in municipal water testing under EPA Method 521 . Unlike symmetric analogs, NMEA possesses both a methyl and an ethyl group, conferring unique physicochemical properties, specific chromatographic retention behaviors, and a distinct metabolic activation profile. Consequently, laboratories must procure exact NMEA reference materials to ensure accurate quantification, validate extraction recoveries, and maintain compliance with international safety limits.

Substituting NMEA with symmetric analogs such as N-Nitrosodimethylamine (NDMA) or N-Nitrosodiethylamine (NDEA) is fundamentally unviable in both regulatory compliance and mechanistic research. In analytical chemistry, regulatory frameworks mandate the use of exact compound-specific mass-to-charge (m/z) transitions and retention times; using NDMA to quantify NMEA leads to non-compliance and false reporting[1]. Furthermore, NMEA's asymmetric structure dictates its unique solid-phase extraction (SPE) partition coefficients and recovery rates from aqueous matrices, which differ quantitatively from those of NDEA [2]. In toxicological models, NMEA's asymmetry allows it to undergo competitive alpha-hydroxylation at either the methyl or ethyl group, generating a mixed profile of methylating and ethylating diazonium ions—a dual-adduct mechanism that cannot be replicated by studying NDMA or NDEA alone [3].

Cytochrome P450 Isoform Specificity in Metabolic Activation

The metabolic activation of dialkylnitrosamines is highly dependent on alkyl chain length, dictating which cytochrome P450 (CYP) isoforms drive toxification. Research utilizing genetically engineered Salmonella expressing human CYPs demonstrated that NMEA, alongside NDMA, is primarily activated by CYP2E1. In contrast, extending the chain length to symmetric ethyl groups (NDEA) shifts the primary metabolic burden to CYP2A6 [1]. This divergence in enzymatic affinity means that toxicological assays modeling CYP2E1-specific metabolism must utilize NMEA or NDMA, as NDEA will not accurately reflect the target pathway's mutagenic potential.

Evidence DimensionPrimary CYP450 activation isoform
Target Compound DataNMEA (Primarily activated by CYP2E1)
Comparator Or BaselineNDEA (Primarily activated by CYP2A6)
Quantified DifferenceShift in primary enzymatic dependency from CYP2E1 to CYP2A6.
ConditionsAmes test using human CYP-expressing S. typhimurium YG7108.

Researchers modeling CYP2E1-mediated hepatotoxicity or mutagenicity must procure NMEA over NDEA to ensure the correct enzymatic pathway is engaged.

Solid-Phase Extraction (SPE) Recovery Rates in Water Analysis

In environmental monitoring, the extraction efficiency of nitrosamines from water matrices varies by compound, necessitating specific calibration. Under standard 10-minute vacuum drying conditions using carbonaceous sorbents (as per EPA Method 521 protocols), NMEA exhibits a baseline recovery of 81.8%. This differs from the recoveries of analogs like NDEA (84.6%) and NDPA (81.7%) [1]. Because extraction efficiencies are not identical across the nitrosamine class, analytical laboratories cannot rely on a single generic nitrosamine surrogate; exact NMEA standards are required to correct for specific sorbent retention and elution behaviors during sample preparation.

Evidence DimensionSPE Recovery Rate
Target Compound DataNMEA (81.8% recovery)
Comparator Or BaselineNDEA (84.6% recovery)
Quantified Difference2.8% absolute difference in recovery efficiency under identical drying conditions.
ConditionsSolid-phase extraction using Carboxen/coconut charcoal sorbents with 10-min vacuum drying.

Environmental testing labs must procure NMEA standards to build accurate, compound-specific calibration curves, preventing quantification errors in municipal water reports.

Volatility and GC-MS/MS Suitability for API Impurity Screening

For pharmaceutical quality control, gas chromatography-tandem mass spectrometry (GC-MS/MS) is heavily utilized for nitrosamine screening. NMEA demonstrates excellent volatility and ionization efficiency, achieving limits of detection (LOD) below 3 ppb via direct liquid injection. In stark contrast, other regulated nitrosamines such as N-Nitrosodiethanolamine (NDELA) and N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) exhibit low response factors and are not reportable via standard GC-MS/MS methods, requiring LC-MS/MS instead [1]. NMEA's compatibility with high-throughput GC workflows makes it a reliable and necessary inclusion in multi-residue volatile impurity panels.

Evidence DimensionGC-MS/MS Limit of Detection (LOD)
Target Compound DataNMEA (<3 ppb LOD, highly suitable for GC-MS/MS)
Comparator Or BaselineNDELA and NMBA (Not reportable via GC-MS/MS due to low response)
Quantified DifferenceSub-3 ppb detection vs. complete lack of reportable signal in GC workflows.
ConditionsDirect liquid injection GC-MS/MS for pharmaceutical API impurity screening.

Procurement of NMEA is essential for validating GC-MS/MS impurity panels, whereas less volatile analogs must be diverted to orthogonal LC-MS/MS workflows.

Pharmaceutical Nitrosamine Impurity Profiling (API Release Testing)

Following FDA and EMA mandates, NMEA is a critical standard for the quality control release testing of active pharmaceutical ingredients (APIs), particularly sartans, ranitidine, and metformin. Its procurement as a Certified Reference Material (CRM) enables laboratories to accurately quantify NMEA down to low-ppb levels using LC-MS/MS or GC-MS/MS, ensuring drug products do not exceed acceptable daily intake limits .

Municipal Drinking Water Monitoring (EPA Method 521)

NMEA is a target analyte in the assessment of disinfection by-products in drinking and recycled water. Environmental laboratories utilize NMEA standards to validate solid-phase extraction (SPE) recoveries on coconut charcoal cartridges and to calibrate GC-MS/MS instrumentation, ensuring compliance with EPA unregulated contaminant monitoring rules [1].

Organ-Specific Carcinogenicity and CYP450 Metabolism Modeling

Because NMEA is an asymmetric dialkylnitrosamine primarily metabolized by CYP2E1, it serves as a unique mechanistic probe in toxicology. Researchers procure NMEA to study competitive alpha-hydroxylation pathways and the resulting dual formation of methylating and ethylating DNA adducts, offering insights into organ-specific tumor induction that cannot be modeled using symmetric analogs like NDMA or NDEA [2].

Physical Description

Yellow liquid; [HSDB]
Pale yellow oil.

Color/Form

Yellow liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

88.063662883 g/mol

Monoisotopic Mass

88.063662883 g/mol

Boiling Point

163 °C at 747 mm Hg
170 °C

Flash Point

76 °C

Heavy Atom Count

6

Vapor Density

0.945

Density

0.9448 at 18 °C/4 °C

LogP

0.04 (LogP)
log Kow = 0.04

Decomposition

When heated to decomposition it emits toxic fumes of /oxides of nitrogen/.

UNII

00RLM29Y3A

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 47 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.1 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

10595-95-6

Metabolism Metabolites

... Adult male Fischer 344 rats received a single i.p. or p.o. dose (4.4 mg/kg, 0.05 mmol/kg) of N-nitrosomethylethylamine, (14C)-labeled in either the methyl or ethyl group (survival time, 4 hr). DNA was analyzed by Sephasorb-HP chromatography following acid hydrolysis in 0.1 M HCl. Concentrations of 7-methylguanine in hepatic DNA were 170-200 times higher than those of 7-ethylguanine. This is approximately 2.6 times the 7-methylguanine: 7-ethylguanine ratio of 68, observed when DNA is reacted in vitro with equimolar amounts of the direct alkylating agents N-nitrosomethylurea and N-nitrosoethylurea, suggesting that hydroxylation at the alpha-position of the ethyl group of N-nitrosomethylethylamine proceeds at about 2.6 times the rate as at the methyl group. Concentrations of 7-methylguanine in liver were approximately 15 times higher than in kidney, 100 times higher than in esophagus, and 200 times higher than in lung. Addition of ethanol to the drinking water (5%) caused a slight interorgan shift in metabolism with a decrease in the 7-methylguanine ratio for liver: esophagus by 50% and an increase in the 7-methylguanine ratio for liver: kidney by 40%.
OThe oxidative dealkylation of ... methylethylnitrosamine (MEN) by Sprague-Dawley rat liver microsomes was studied by a colorimetric assay for the simultaneous analysis of formaldehyde and acetaldehyde. Dealkylation in each instance followed Michaelis-Menten kinetics. ... Km values for demethylation and deethylation of MEN were intermediate between those for dimethylnitrosamine and diethylnitrosamine. ...
Possible relationships between structure and metabolism of nitrosamines have been investigated in the rat small intestine. Isolated segments of jejunum and ileum were perfused from the luminal side for 2 hr with a Tyrode solution containing one of four symmetrical dialkylnitrosamines with 2-5 carbon atoms per side chain, all (14)C-labeled at the alpha position, or one of two unsymmetrical nitrosamines, N-nitroso-tert-butylmethylamine and N-nitrosomethylbenzylamine, (14)C-labeled in the methyl group. Besides measurement of (14)C to intestinal tissue, the absorbed fluid (absorbate) as well as the perfusion medium and tissue homogenates were analysed by for the presence of polar metabolites to assess the intestinal metabolism of nitrosamines. Neither N-nitrosodiethylamine nor the two unsymmetrical nitrosamines were metabolized to any significant extent.
Ethylmethylnitrosamine has known human metabolites that include N-Nitrosoethanamine and N-Nitrosomethylamine.

Wikipedia

N-nitrosomethylethylamine

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

... N-Nitrosomethylethylamine (NMEA) has been prepared by the reaction of sodium nitrite with solution of N,N'-dimethyl-N,N'-diethyl methylenediamine in concentrated hydrochloric acid. It can also be prepared by the reaction of sodium nitrite with methylethylamine at 60 °C. No evidence was found that NMEA has been produced commercially.

Analytic Laboratory Methods

Method: OSHA 38; Procedure: gas chromatography and detection with a thermal energy analyzer; Analyte: N-nitrosomethylethylamine; Matrix: air; Detection Limit: 0.13 ug/cu m (0.036 ppb).
Volatile N-nitrosamines were confirmed in foods at concentrations of less than 10 micrograms/kg by full scan low resolution mass spectrometry. Ground samples were vacuum-distilled from mineral oil and condensed in liquid nitrogen-cooled vapor traps. The thawed distillate was extracted, the extract was cleaned up and concentrated, and the N-nitrosamine content was determined by combined gas chromatograph-thermal energy analysis. Positive samples were further cleaned up, trapped from a gas chromatographic column, and purged into a gas chromatograph-mass spectrometer for qualitative confirmation by full scan low resolution mass spectrometry. This procedure was applied to foods spiked at 1 microgram/kg and to fried commercial bacons with volatile N-nitrosamine contents of 2 to 5 micrograms/kg. /N-Nitrosamines/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosomethylethylamine; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosomethylethylamine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for N-NITROSOMETHYLETHYLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatographic method coupled with a thermal energy analyzer was developed for the quantitative analysis of nitrosamines in the urine of workers & bottle-fed babies. /Nitrosamines/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical carcinogens/

Stability Shelf Life

Stable at room temperature for more than 14 days in neutral or alkaline aqueous solutions in dark; slightly less stable in acidic solutions; light sensitive, especally to ultraviolet light.
SLIGHTLY LESS STABLE IN ACIDIC SOLN; LIGHT SENSITIVE, ESPECIALLY TO ULTRA-VIOLET LIGHT

Dates

Last modified: 08-15-2023

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